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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-amine

Cat. No.: B010864 Get Quote

Introduction: The Strategic Value of the 3-
Arylpropan-1-amine Scaffold
The 3-arylpropan-1-amine moiety is a privileged scaffold in modern medicinal chemistry. Its

structural features—a flexible three-carbon chain separating a lipophilic aryl group and a basic

primary amine—are crucial for molecular recognition in numerous biological targets. This

arrangement allows for optimal interaction with receptor pockets and active sites, influencing

pharmacokinetic and pharmacodynamic properties. 3-(3-Methylphenyl)propan-1-amine, a

specific embodiment of this class, offers an attractive starting point for the synthesis of novel

therapeutic agents. The meta-methyl substituent provides a subtle yet significant modification

to the phenyl ring's electronic and steric profile, which can be exploited to fine-tune target

affinity, selectivity, and metabolic stability.

This document provides a comprehensive overview of 3-(3-Methylphenyl)propan-1-amine, its

physicochemical properties, and detailed protocols for its derivatization into structures of

pharmaceutical interest.

Chemical Identity and Properties
3-(3-Methylphenyl)propan-1-amine is a primary amine that serves as a key building block in

organic synthesis.[1] Its fundamental properties are summarized below.
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Property Value Source

IUPAC Name
3-(3-methylphenyl)propan-1-

amine
PubChem[2]

CAS Number 104774-85-8 PubChem[2], ECHEMI[3]

Molecular Formula C₁₀H₁₅N PubChem[2], ECHEMI[3]

Molecular Weight 149.23 g/mol PubChem[2], ECHEMI[3]

Boiling Point 238.6 °C ECHEMI[3]

Density 0.94 g/cm³ ECHEMI[3]

Flash Point 103.0 °C ECHEMI[3]

XLogP3 2.2 - 2.6 PubChem[2], ECHEMI[3]

Appearance Liquid Hit2Lead[1]

Safety and Handling
As with all primary amines, 3-(3-Methylphenyl)propan-1-amine and its hydrochloride salt are

hazardous and require careful handling in a well-ventilated laboratory fume hood.[4]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335). A safety data sheet for the closely related 3-Phenyl-1-

propylamine indicates it can cause severe skin burns and eye damage.[4]

Precautions: Wear appropriate personal protective equipment (PPE), including safety

goggles, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of vapors and direct

contact with skin and eyes.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and acids.[4]
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The primary amine handle of 3-(3-Methylphenyl)propan-1-amine is the key functional group

for synthetic elaboration. It readily participates in a wide range of classical and modern C-N

bond-forming reactions, enabling the construction of diverse molecular libraries. This structural

motif is central to several important classes of pharmaceuticals, including selective serotonin

reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

Optically active 3-amino-1-phenylpropanol derivatives, which share the core structure, are

crucial intermediates for manufacturing chiral drugs like Fluoxetine, Atomoxetine, and

Nisoxetine.[6] The synthesis strategies for these compounds often involve the modification of

the amine and the introduction of an oxygen-linked aryl group, transformations for which 3-(3-
Methylphenyl)propan-1-amine is an ideal starting point for creating novel analogs.

General Synthetic Strategy
The conversion of 3-(3-Methylphenyl)propan-1-amine into a potential active pharmaceutical

ingredient (API) typically involves the functionalization of the primary amine to introduce a new

pharmacophoric element. This is often followed by other modifications if necessary.
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Core Synthesis Logic

3-(3-Methylphenyl)propan-1-amine
(Starting Material)

Key C-N Bond Formation
(e.g., N-Arylation, Reductive Amination, Amide Coupling)

Step 1

Functionalized Intermediate

Step 2

Final API Target
(e.g., SSRI/NRI Analog)

Optional Further
Modifications

Click to download full resolution via product page

Caption: General synthetic pathway from precursor to API.

Detailed Experimental Protocols
The following protocols are representative examples of how to utilize 3-(3-
Methylphenyl)propan-1-amine in key synthetic transformations. Researchers should adapt

these methods based on the specific properties of their target molecules.
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Protocol 1: Synthesis of a Secondary Amine via
Reductive Amination
This protocol describes the reaction of 3-(3-Methylphenyl)propan-1-amine with an aromatic

aldehyde to form a secondary amine, a common structure in pharmacologically active

compounds.

Principle: The primary amine first condenses with the aldehyde to form an imine

intermediate. This intermediate is then reduced in situ by a mild and selective reducing

agent, sodium triacetoxyborohydride (STAB), to yield the desired secondary amine.

Materials and Reagents:

3-(3-Methylphenyl)propan-1-amine

4-Fluorobenzaldehyde

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM), anhydrous

Acetic acid, glacial

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, and stir bar

Standard laboratory glassware for workup

Step-by-Step Procedure:

To a 100 mL round-bottom flask, add 3-(3-Methylphenyl)propan-1-amine (1.0 eq, e.g.,

1.49 g, 10 mmol) and 4-Fluorobenzaldehyde (1.05 eq, 1.30 g, 10.5 mmol).
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Dissolve the reactants in anhydrous DCM (40 mL).

Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room

temperature for 30 minutes.

In one portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) to the

stirring solution. Caution: The reaction may bubble slightly.

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃

solution (50 mL).

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with DCM (2 x 25 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes.

Characterization: Confirm the structure of the resulting N-(4-fluorobenzyl)-3-(3-
methylphenyl)propan-1-amine using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of an Amide via Acylation
This protocol details the formation of an amide bond by reacting the primary amine with an acid

chloride. Amides are stable functional groups prevalent in many pharmaceuticals.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the

acid chloride, leading to the formation of a stable amide bond. A non-nucleophilic base, such

as triethylamine, is used to scavenge the HCl byproduct.
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Materials and Reagents:

3-(3-Methylphenyl)propan-1-amine

Benzoyl chloride

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Ice bath, round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

Dissolve 3-(3-Methylphenyl)propan-1-amine (1.0 eq, 1.49 g, 10 mmol) and triethylamine

(1.5 eq, 2.1 mL, 15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

Cool the flask to 0 °C in an ice bath.

Slowly add benzoyl chloride (1.1 eq, 1.28 mL, 11 mmol) dropwise to the stirring solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 4 hours.

Monitor the reaction by TLC until the starting amine is consumed.

Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution

(25 mL), and brine (25 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purification: The crude product can often be purified by recrystallization or by flash column

chromatography on silica gel.

Characterization: Verify the identity and purity of the resulting N-(3-(3-

methylphenyl)propyl)benzamide by ¹H NMR, IR spectroscopy (presence of amide C=O

stretch), and MS.

Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the reductive amination

protocol described above.
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Protocol Workflow: Reductive Amination

1. Combine Amine &
Aldehyde in DCM

2. Add Acetic Acid Catalyst,
Stir 30 min

3. Add STAB Reducing Agent

4. Stir at RT for 12-18h
(Monitor by TLC)

5. Quench with NaHCO₃(aq)

6. Liquid-Liquid Extraction
with DCM

7. Wash, Dry (MgSO₄),
& Concentrate

8. Purify by Column
Chromatography

9. Characterize Product
(NMR, MS)

Click to download full resolution via product page

Caption: Step-by-step workflow for reductive amination.
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Conclusion
3-(3-Methylphenyl)propan-1-amine is a valuable and versatile precursor for pharmaceutical

research and development. Its straightforward functionalization via established synthetic routes

allows for the rapid generation of diverse chemical entities based on the privileged 3-

arylpropan-1-amine scaffold. The protocols outlined in this guide provide a solid foundation for

researchers to explore the synthesis of novel analogs of known pharmaceuticals and to engage

in discovery programs aimed at identifying new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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